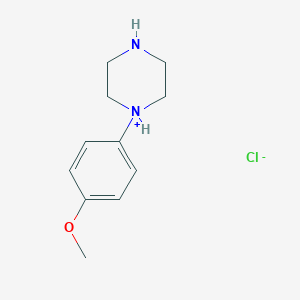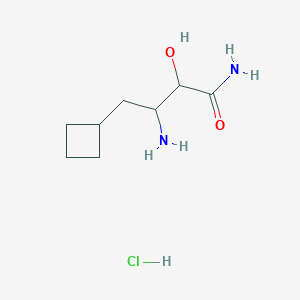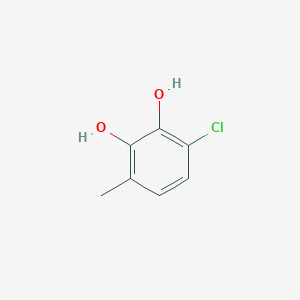
3-Chloro-6-methylbenzene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-6-methylbenzene-1,2-diol (3-CMBD) is an organic compound that belongs to the class of benzene derivatives. It is a colorless liquid, with a boiling point of 204.2 °C and a melting point of -62 °C. It is insoluble in water and has a low vapor pressure. 3-CMBD is used in the synthesis of various organic compounds and as an intermediate in the manufacture of dyes and pharmaceuticals. It is also used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a raw material in the production of polymers.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway of 3-Chloro-6-methylbenzene-1,2-diol involves the conversion of 3-Chloro-6-methylphenol to 3-Chloro-6-methylbenzene-1,2-diol through a series of reactions.
Starting Materials
3-Chloro-6-methylphenol, Sodium hydroxide, Sodium nitrite, Hydrochloric acid, Sodium sulfite, Hydrogen peroxide, Wate
Reaction
Step 1: Dissolve 3-Chloro-6-methylphenol in sodium hydroxide solution., Step 2: Add sodium nitrite to the solution and stir for 30 minutes., Step 3: Add hydrochloric acid slowly to the solution to form a diazonium salt., Step 4: Add sodium sulfite to the solution to remove excess nitrous acid., Step 5: Add hydrogen peroxide to the solution to oxidize the diazonium salt to form 3-Chloro-6-methylbenzene-1,2-diol., Step 6: Isolate the product by filtration and wash with water., Step 7: Dry the product under vacuum and obtain 3-Chloro-6-methylbenzene-1,2-diol as a white solid.
作用机制
The mechanism of action of 3-Chloro-6-methylbenzene-1,2-diol is not well understood. However, it is believed to act as a Lewis acid, which means that it can act as a catalyst in certain chemical reactions. It is also believed to act as an electron acceptor, which means that it can accept electrons from other molecules, thus allowing for the transfer of electrons between molecules.
生化和生理效应
The biochemical and physiological effects of 3-Chloro-6-methylbenzene-1,2-diol are not well understood. However, it has been shown to have an inhibitory effect on the enzyme cytochrome P450, which is involved in the metabolism of certain drugs and other substances. In addition, it has been shown to have an anti-cancer effect in animal models, although the exact mechanism of this effect is not yet known.
实验室实验的优点和局限性
The main advantage of using 3-Chloro-6-methylbenzene-1,2-diol in laboratory experiments is its low cost and availability. It is also relatively easy to obtain, and can be stored for extended periods of time without significant degradation. The main limitation is its low solubility in water, which can make it difficult to work with in some experiments. In addition, it can be toxic if inhaled or ingested, and should be handled with caution.
未来方向
There are a number of potential future directions for research into the use of 3-Chloro-6-methylbenzene-1,2-diol. These include further exploration of its potential use as an inhibitor of the enzyme cytochrome P450, as well as its potential anti-cancer effects. In addition, further research into its mechanism of action and its biochemical and physiological effects could lead to a better understanding of its use in organic synthesis and as a catalyst in chemical reactions. Finally, further research into its solubility in water and its stability in various conditions could lead to improved methods of working with it in laboratory experiments.
科学研究应用
3-Chloro-6-methylbenzene-1,2-diol has been extensively studied in the scientific literature, and has been found to have a wide range of applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a raw material in the production of polymers. It has also been used in the synthesis of various drugs, dyes, and other organic compounds. In addition, it has been studied as a potential inhibitor of the enzyme cytochrome P450, and as a potential anti-cancer agent.
属性
IUPAC Name |
3-chloro-6-methylbenzene-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c1-4-2-3-5(8)7(10)6(4)9/h2-3,9-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSAYWCOUVKVHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-methylbenzene-1,2-diol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

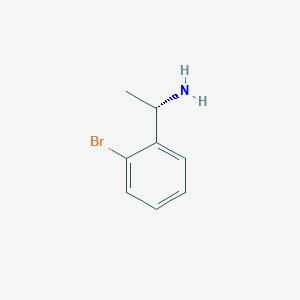
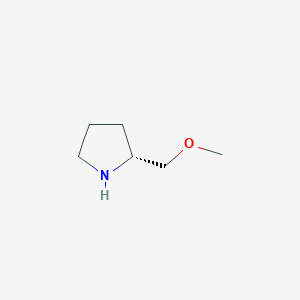
![5-Hydroxy-4-methylpyrazolo[4,3-c]pyridine](/img/structure/B127582.png)

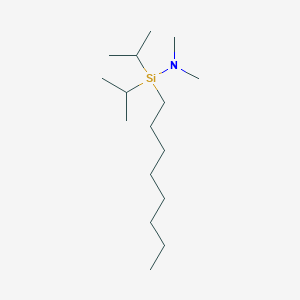

![N-[(2R,3R,4S)-3,4,6-trihydroxy-1,5-dioxohexan-2-yl]acetamide](/img/structure/B127595.png)
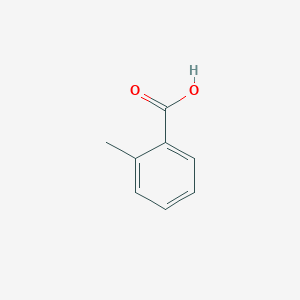

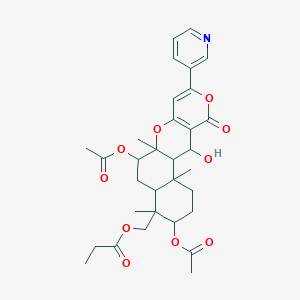

![4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-](/img/structure/B127615.png)
